ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90
Overview
Description
ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90 is a chiral ester compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE typically involves the esterification of (S)-2-hydroxypropionic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of chiral drugs and other therapeutic agents.
Mechanism of Action
The mechanism by which ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (S)-2-hydroxypropionic acid, which can then participate in various biochemical pathways. The methanesulfonyl group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
L (-)-Methanesulfonylethyllactate: Similar in structure but differs in the position of the methanesulfonyl group.
ETHYL 5-((METHYLSULFONYL)OXY)-4-OXOBICYCLO[5.1.1]NONANE-3-CARBOXYLATE: Another ester with a methanesulfonyl group but with a different core structure.
Uniqueness
ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE is unique due to its specific chiral configuration and the presence of both ester and methanesulfonyl functional groups. This combination of features makes it particularly valuable in asymmetric synthesis and other applications requiring high stereochemical purity .
Biological Activity
Ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate, commonly referred to as Tech., 90, is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
- Molecular Formula : C6H12O5S
- Molecular Weight : 196.22 g/mol
- CAS Number : 58742-64-6
The compound features a propanoic acid backbone with a methylsulfonyl group, which plays a crucial role in its biological interactions. The presence of this sulfonyl group allows for unique reactivity patterns, particularly in enzyme inhibition and protein modification .
Ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate interacts with various molecular targets, primarily enzymes and proteins. The methylsulfonyl group can act as an electrophile, facilitating covalent bond formation with nucleophilic residues in proteins. This interaction can lead to:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be beneficial in therapeutic contexts.
- Protein Modification : It alters protein function through covalent modifications, potentially leading to changes in cellular signaling pathways .
Antimicrobial Properties
Research indicates that ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Pseudomonas aeruginosa, demonstrating a correlation between its structure and kinetic properties that enhance its antibacterial efficacy .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, the compound was tested against HepG2 cells (human hepatocellular carcinoma), revealing dose-dependent cytotoxicity with an IC50 value indicating moderate potency. This suggests potential applications in cancer therapeutics .
Case Studies and Research Findings
- Antibacterial Activity :
- Enzyme Inhibition :
-
Therapeutic Applications :
- Its application as a prodrug has been explored in delivering active pharmaceutical ingredients more effectively, enhancing the bioavailability of certain drugs through metabolic conversion.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (µg/mL) | Notes |
---|---|---|---|
Antibacterial | Pseudomonas aeruginosa | Not specified | Effective against biofilm formation |
Cytotoxicity | HepG2 | 501.4 | Moderate cytotoxicity observed |
Enzyme Inhibition | Various bacterial enzymes | Varies | Effective inhibitor candidate |
Properties
IUPAC Name |
ethyl 2-methylsulfonyloxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGCUIECIAYIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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